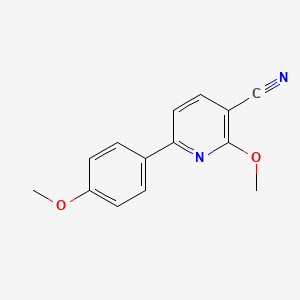

2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile

Description

2-Methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by methoxy substituents at the 2-position of the pyridine ring and a 4-methoxyphenyl group at the 6-position. This compound has been synthesized via multi-step reactions, including condensation and cyclization processes, as demonstrated in studies involving Schiff base intermediates and heterocyclic frameworks . Key structural features include:

- Pyridine core: The central pyridine ring provides a rigid aromatic system conducive to π-π stacking and hydrogen bonding.

- Substituents:

- 2-Methoxy group: Enhances electron density and influences photophysical properties.

- 6-(4-Methoxyphenyl) group: Introduces steric bulk and modulates solubility and biological interactions.

- 3-Carbonitrile moiety: Acts as an electron-withdrawing group, stabilizing the molecule and enabling further functionalization.

Structural validation via NMR, IR, and mass spectrometry confirms its identity, while X-ray crystallography (e.g., related compound in ) reveals planar geometry with intermolecular interactions critical for crystal packing.

Properties

IUPAC Name |

2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15)14(16-13)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHXMVLAIYZGET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile typically involves the condensation of chalcones with malononitrile in a basic medium . The reaction conditions often include the use of a base such as sodium alkoxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Its potential anticancer properties make it a candidate for drug development and therapeutic applications.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to interfere with cellular processes that are critical for cancer cell survival and proliferation. This may include the inhibition of specific enzymes or signaling pathways that are essential for cancer cell growth .

Comparison with Similar Compounds

Key Observations :

- Position 4 : Trifluoromethyl (CF₃) or methyl (CH₃) groups increase lipophilicity but reduce biological activity compared to methoxyphenyl or nitrophenyl groups .

- Position 6: Nitrophenyl (NO₂-Ph) substituents enhance antimicrobial potency, while 4-methoxyphenyl (4-OCH₃-Ph) balances solubility and bioactivity .

- Position 2: Methoxy (OCH₃) groups improve photostability, whereas amino (NH₂) groups enhance fluorescence for photochemical applications .

Antimicrobial Activity

- Target Compound : Exhibits MIC = 0.013 µM against E. coli, comparable to amoxicillin .

- Analog 4f: Similar MIC (0.013 µM) due to electron-withdrawing NO₂ group enhancing membrane penetration .

- Schiff Base Derivatives (34a–e) : Moderate activity (IR = 64–78%) attributed to thiophene and methoxybenzylidene groups .

Photochemical Performance

- Target Compound: Limited data, but methoxy groups suggest moderate fluorescence.

- Derivatives S4–S8 : Methylthio (SCH₃) and methoxy (OCH₃) substituents at positions 4/6 increase extinction coefficients (ε > 10,000 M⁻¹cm⁻¹) and enable visible-light photoinitiation .

Crystallographic and Stability Data

- Target Compound: Crystallizes in a monoclinic system with C–H···O/N interactions stabilizing the lattice .

- Trifluoromethyl Analog : CF₃ groups induce steric hindrance, reducing crystal symmetry but improving thermal stability .

Biological Activity

2-Methoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with methoxy and phenyl groups, which may contribute to its biological properties. Its structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under basic conditions. The general reaction pathway includes:

- Condensation of Chalcones : The compound can be synthesized through the reaction of chalcones with malononitrile.

- Characterization : The synthesized product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have reported promising anticancer activity for derivatives of pyridine-3-carbonitrile compounds, including this compound. For instance, compounds similar to this have shown significant antiproliferative effects against various cancer cell lines such as HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells, with IC50 values ranging from 1 to 5 µM .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Antiproliferative | HepG2 | 3 | Enzyme inhibition |

| Study 2 | Antiproliferative | DU145 | 5 | Receptor modulation |

| Study 3 | Antiproliferative | MDA-MB-231 | 1 | Apoptosis induction |

Case Study 1: Anticancer Activity Assessment

In a recent study, derivatives of pyridine-3-carbonitrile were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that compounds with similar structures exhibited significant antiproliferative activity, suggesting that structural modifications could enhance efficacy against specific cancer types .

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action for pyridine derivatives. It was found that these compounds could disrupt cellular metabolic pathways by inhibiting key enzymes involved in nucleotide synthesis, leading to reduced cell viability in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.